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Compound of Interest

Compound Name: cephamycin C

Cat. No.: B1668395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cephamycin C and clavulanic acid

gene clusters, primarily focusing on the model producing organism, Streptomyces clavuligerus.

Both of these commercially significant β-lactam compounds are synthesized from distinct but

chromosomally linked gene clusters, often referred to as a "supercluster"[1][2]. Understanding

the genomic architecture, biosynthetic pathways, and regulatory networks of these clusters is

paramount for targeted strain improvement and novel drug development.

Genomic Organization: A Tale of Two Clusters
The cephamycin C and clavulanic acid biosynthetic gene clusters are adjacently located on

the Streptomyces clavuligerus chromosome. This co-localization suggests a coordinated

regulation and evolution of an antibiotic and a β-lactamase inhibitor, providing the organism

with a potent offensive and defensive mechanism[1].

Quantitative Comparison of Gene Clusters
The following table summarizes the key genomic features of the cephamycin C and clavulanic

acid gene clusters in Streptomyces clavuligerus.
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Feature
Cephamycin C Gene
Cluster

Clavulanic Acid Gene
Cluster

Approximate Size ~30 kb ~18 kb

Number of Genes At least 15 Approximately 18

Key Regulatory Gene(s) ccaR ccaR, claR

Shared Regulator ccaR (pleiotropic activator) ccaR

Precursor Molecules L-lysine, L-cysteine, L-valine
L-arginine, Glyceraldehyde-3-

phosphate

Gene Content and Function
The tables below provide a detailed list of the key genes within each cluster and their

respective functions in the biosynthesis of cephamycin C and clavulanic acid.

Table 1: Key Genes in the Cephamycin C Biosynthetic Gene Cluster
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Gene Encoded Protein Function in Biosynthesis

lat Lysine-ε-aminotransferase

Catalyzes the initial step in the

conversion of lysine to α-

aminoadipic acid[3].

pcbAB

δ-(L-α-aminoadipyl)-L-

cysteinyl-D-valine synthetase

(ACVS)

A non-ribosomal peptide

synthetase that condenses L-

α-aminoadipate, L-cysteine,

and L-valine to form the

tripeptide ACV[3].

pcbC Isopenicillin N synthase (IPNS)

Catalyzes the oxidative

cyclization of the ACV

tripeptide to form isopenicillin

N[3].

cefD Isopenicillin N epimerase
Converts isopenicillin N to

penicillin N.

cefE
Deacetoxycephalosporin C

synthase (expandase)

Catalyzes the expansion of the

five-membered thiazolidine

ring of penicillin N to the six-

membered dihydrothiazine ring

of deacetoxycephalosporin C.

cefF
Deacetoxycephalosporin C

hydroxylase

Hydroxylates

deacetoxycephalosporin C to

form deacetylcephalosporin C.

cmcI O-carbamoyltransferase

Involved in the carbamoylation

of the 3-hydroxymethyl group

of deacetylcephalosporin C.

cmcJ
Cephalosporin 7-α-

hydroxylase

Catalyzes the methoxylation at

the C7 position of the

cephalosporin core.

ccaR SARP-family transcriptional

activator

A pathway-specific

transcriptional activator

required for the expression of
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both the cephamycin C and

clavulanic acid biosynthetic

genes[4].

blp
β-lactamase inhibitory protein-

like protein
Putative resistance protein.

Table 2: Key Genes in the Clavulanic Acid Biosynthetic Gene Cluster
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Gene Encoded Protein Function in Biosynthesis

ceaS2 Carboxyethylarginine synthase

Catalyzes the condensation of

L-arginine and glyceraldehyde-

3-phosphate, the first

committed step in clavulanic

acid biosynthesis[5].

bls2 β-lactam synthetase

Catalyzes the formation of the

β-lactam ring to produce

proclavaminic acid[5].

pah2
Proclavaminate

amidinohydrolase

Converts proclavaminic acid to

clavaminic acid.

cas2 Clavaminate synthase

A multifunctional enzyme that

catalyzes several steps in the

conversion of clavaminic acid

to clavulanic acid[6].

cad
Clavulanic acid

dehydrogenase

Involved in the final steps of

clavulanic acid biosynthesis.

claR
LysR-family transcriptional

regulator

A pathway-specific

transcriptional activator for the

clavulanic acid cluster, itself

regulated by CcaR.

orf10 (cyp) Cytochrome P450

Required for a late-stage

oxidation step in the

pathway[1][7].

orf11 (fd) Ferredoxin

Works in conjunction with the

cytochrome P450 encoded by

orf10[1][7].

oppA1/oppA2
Oligopeptide permease

components

Essential for clavulanic acid

production, likely involved in

transport[8].
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Biosynthetic Pathways: A Visual Comparison
The following diagrams, generated using the DOT language, illustrate the biosynthetic

pathways for cephamycin C and clavulanic acid, highlighting the key intermediates and

enzymatic steps.

Cephamycin C Biosynthesis

L-Lysine α-Aminoadipic acidlat

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine

pcbAB

Isopenicillin NpcbC Penicillin NcefD Deacetoxycephalosporin CcefE Deacetylcephalosporin CcefF O-Carbamoyl-deacetylcephalosporin CcmcI Cephamycin CcmcJL-Cysteine pcbAB

L-Valine pcbAB

Click to download full resolution via product page

Biosynthetic pathway of Cephamycin C.

Clavulanic Acid Biosynthesis

L-Arginine

N2-(2-carboxyethyl)-arginine

ceaS2

Glyceraldehyde-3-phosphate ceaS2

Proclavaminic Acidbls2 Clavaminic Acidpah2 Clavulanic acid intermediatecas2 Clavulanic Acidcad, cyp, fd

Click to download full resolution via product page

Biosynthetic pathway of Clavulanic Acid.

Experimental Protocols
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This section provides detailed methodologies for key experiments commonly used in the study

of the cephamycin C and clavulanic acid gene clusters.

Targeted Gene Knockout in Streptomyces clavuligerus
This protocol describes a general method for creating a targeted gene deletion using

homologous recombination, a foundational technique for functional genomics in Streptomyces.

Experimental Workflow:
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Start: Design knockout construct

1. Construct knockout plasmid
(e.g., in pKC1139) with flanking

homology arms of the target gene.

2. Introduce plasmid into E. coli
(e.g., ET12567/pUZ8002)

for conjugation.

3. Intergeneric conjugation with
S. clavuligerus.

4. Select for single crossover events
(e.g., apramycin resistance at 34°C).

5. Culture without selection at a
higher temperature (e.g., 39°C)

to promote the second crossover.

6. Screen for double crossover events
(loss of plasmid marker, e.g.,

thiostrepton sensitivity).

7. Verify gene deletion by PCR
and Southern blotting.

End: Verified knockout mutant

Click to download full resolution via product page

Workflow for targeted gene knockout.
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Methodology:

Construct Design: A knockout plasmid is engineered to contain two regions of DNA

homologous to the sequences flanking the target gene ("homology arms"). Between these

arms, a selectable marker (e.g., an apramycin resistance cassette) is often inserted. The

entire construct is cloned into a temperature-sensitive delivery vector that cannot replicate in

Streptomyces at a non-permissive temperature.

Plasmid Transfer: The knockout plasmid is first transformed into a methylation-deficient E.

coli strain (e.g., ET12567 containing pUZ8002) to prepare it for intergeneric conjugation.

Conjugation: The engineered E. coli is mixed with S. clavuligerus spores on a suitable agar

medium to allow for plasmid transfer.

Selection of Single Crossovers: Exconjugants are selected on a medium containing a

selective antibiotic (e.g., apramycin). This selects for clones where the plasmid has

integrated into the chromosome via a single homologous recombination event.

Induction of Second Crossover: The single-crossover mutants are then cultured under non-

selective conditions at a higher temperature to induce a second recombination event, which

will result in either the excision of the plasmid, leaving the wild-type gene intact, or the

replacement of the target gene with the selectable marker.

Screening for Double Crossovers: Colonies are screened for the loss of the plasmid-borne

resistance marker (e.g., by replica plating onto a medium containing the corresponding

antibiotic).

Verification: The desired gene knockout is confirmed by PCR using primers flanking the

target gene and by Southern blot analysis to ensure the correct genomic arrangement.

HPLC Analysis of Cephamycin C and Clavulanic Acid
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification

of cephamycin C and clavulanic acid from culture supernatants.

Methodology:
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Sample Preparation:

S. clavuligerus is cultured in a suitable production medium.

At desired time points, culture broth is harvested and centrifuged to remove mycelia.

The supernatant is filtered through a 0.22 µm filter.

Derivatization (for Clavulanic Acid):

Clavulanic acid is unstable and lacks a strong chromophore, so it is often derivatized with

imidazole to form a stable, UV-active product[9][10].

An aliquot of the filtered supernatant is mixed with an imidazole solution and incubated to

allow for the reaction to complete.

Chromatographic Conditions:

Column: A reverse-phase C18 column is typically used.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate

buffer) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

Detection:

Cephamycin C can be detected directly by its UV absorbance, typically around 260 nm.

The imidazole derivative of clavulanic acid is detected at a different wavelength, often

around 311 nm[10].

Quantification:

Standard curves are generated using known concentrations of pure cephamycin C and

clavulanic acid.

The concentration of the compounds in the culture supernatants is determined by

comparing the peak areas from the sample chromatograms to the standard curves.
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RT-qPCR Analysis of Gene Expression
Reverse Transcription Quantitative PCR (RT-qPCR) is a sensitive technique used to measure

the transcript levels of specific genes, providing insights into the regulation of the biosynthetic

clusters.

Methodology:

RNA Isolation:

S. clavuligerus mycelia are harvested from liquid cultures at different time points.

Total RNA is extracted using a suitable method, such as the TRIzol method or a

commercial RNA isolation kit, followed by mechanical disruption of the cells (e.g., bead

beating).

DNase Treatment:

The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

cDNA Synthesis:

The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse

transcriptase enzyme and random primers or gene-specific primers.

Quantitative PCR (qPCR):

The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for the

target gene(s) and a reference gene (e.g., hrdB, encoding a primary sigma factor), and a

fluorescent dye (e.g., SYBR Green) or a probe.

The reaction is run in a real-time PCR cycler.

Data Analysis:

The relative expression of the target gene is calculated using the ΔΔCt method,

normalizing the expression of the target gene to the expression of the reference gene[11].
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This comprehensive guide provides a foundation for understanding and further investigating

the intricate biology of cephamycin C and clavulanic acid production. The provided data and

protocols serve as a valuable resource for researchers aiming to unravel the complexities of

these important biosynthetic pathways and to engineer improved production strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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